molecular formula C9H7BrN2O B1371588 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 944709-54-0

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1371588
CAS RN: 944709-54-0
M. Wt: 239.07 g/mol
InChI Key: GSEFYTRZEWBZFT-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one (BBDI) is a heterocyclic compound that has been studied extensively in recent years. It has been used as a synthetic intermediate for the synthesis of a variety of organic compounds, as well as for its potential applications in medicinal chemistry. This compound is also known as a bioactive molecule due to its ability to interact with various biochemical and physiological processes.

Scientific Research Applications

Cardiovascular Research

This compound has been studied for its potential use in treating cardiovascular diseases, particularly arrhythmias. A pharmacokinetic study in rats has shown that 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, referred to as BH, is a synthetic tetrahydroisoquinoline with anti-arrhythmic properties . Understanding the absorption and metabolism of BH can provide valuable insights for future research in cardiovascular therapeutics.

Pharmacokinetics and Metabolite Identification

In the realm of pharmacokinetics, BH has been characterized for its metabolic profile both in vitro and in vivo. A UHPLC-MS/MS method was developed to quantify BH in rat plasma, revealing a maximum concentration of 568.65 ± 122.14 ng/mL reached 1.00 ± 0.45 h after oral administration . Identifying the metabolites, which include phase-I demethylation, dehydrogenation, and epoxidation, as well as phase-II glucuronide and sulfate metabolites, is crucial for drug development processes.

Synthetic Chemistry

The compound serves as a precursor in the synthesis of various organic molecules. For instance, it is utilized in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . These compounds have significant applications in materials science and photodynamic therapy.

properties

IUPAC Name

3-(3-bromophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEFYTRZEWBZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659990
Record name 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

CAS RN

944709-54-0
Record name 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-3-isocyanatobenzene (1.0 mL, 8.01 mmol) and [2,2-bis(methyloxy)ethyl]amine (0.86 mL, 8.01 mmol) in CH2Cl2 (15 mL) was stirred at room temperature for 16 hr. The solution was concentrated in vacuo and the residue taken up in a mixture of CH3CN (10 mL) and H2O (3 mL). TFA (3 mL) was added and the solution stirred at room temperature for 4 hr. The solution was concentrated in vacuo, the residue taken up in EtOAc then washed with satd NaHCO3, H2O, and brine. The organics were then dried over Na2SO4, concentrated in vacuo and the residue recrystallized from EtOAc to give 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60 (d, J=3.0 Hz, 1H), 7.03 (d, J=3.0 Hz, 1H), 7.34-7.36 (m, 2H); 7.70-7.72 (m, 1H), 8.06 (s, 1H), 10.39 (br s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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